REACTION_SMILES
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[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:1][C:2]#[N:3].[CH3:4][CH2:5][CH2:6][CH2:7][Li:8].[Cl:9][c:10]1[c:11]([C:12](=[O:13])[Cl:14])[cH:15][cH:16][c:17]([Cl:19])[cH:18]1>>[CH2:1]([C:2]#[N:3])[C:12]([c:11]1[c:10]([Cl:9])[cH:18][c:17]([Cl:19])[cH:16][cH:15]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)cc1Cl
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Name
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Type
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product
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Smiles
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N#CCC(=O)c1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |